San 9785

Descripción general

Descripción

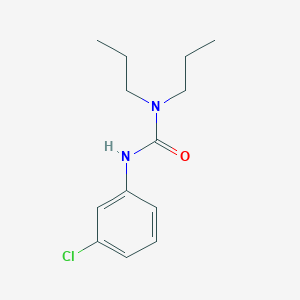

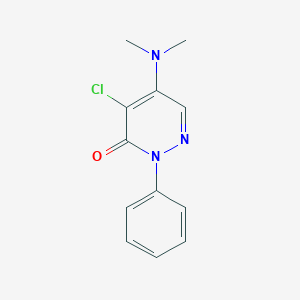

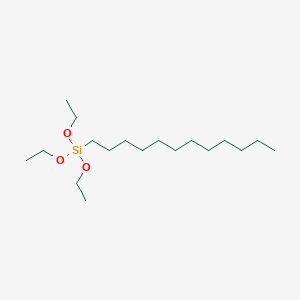

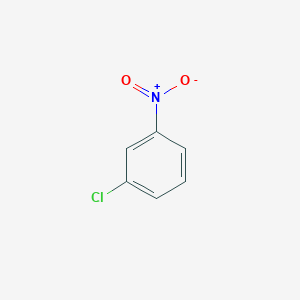

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, also known as 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la fotosíntesis

San 9785 ha sido estudiado por sus efectos en la fotosíntesis. Se encontró que inhibe la fotosíntesis dentro de las 2 horas posteriores a la exposición inicial del tejido foliar a los productos químicos . Esto podría ser útil para estudiar los mecanismos de la fotosíntesis y desarrollar nuevas estrategias para controlar el crecimiento de las plantas.

Metabolismo de los ácidos grasos

Las investigaciones han demostrado que this compound afecta el metabolismo de los ácidos grasos en las plantas. Se observó que la síntesis de 18:3 esterificado a monogalactosil diacilglicerol (MGDG) no fue completamente inhibida por this compound hasta 48 horas después de la alimentación . Esto podría proporcionar información sobre el papel de los ácidos grasos en el metabolismo y el crecimiento de las plantas.

Efectos en la ultraestructura del cloroplasto

Los estudios han demostrado que this compound puede causar cambios en la ultraestructura de los cloroplastos. A pesar de una modificación sustancial de la composición de ácidos grasos de los lípidos tilacoides, no hubo anormalidades graves en la morfología del cloroplasto . Esto podría ser útil para estudiar la estructura y función de los cloroplastos.

Impacto en el transporte de electrones

Mecanismo De Acción

San 9785, also known as 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone or 4-chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one, is a compound that has been studied for its effects on photosynthesis and chloroplast development . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary target of this compound is the photosystem II in the chloroplasts of plants . Photosystem II is a key component of the photosynthetic light reactions, where it plays a crucial role in the conversion of light energy into chemical energy.

Mode of Action

This compound interacts with its target by inhibiting the photosystem II activity . This inhibition blocks the electron efflux from Q A, a primary electron acceptor in photosystem II .

Biochemical Pathways

The inhibition of photosystem II by this compound affects the photosynthetic electron transport chain, leading to a decrease in photosynthetic activity . This results in a substantial modification of the fatty-acid composition of thylakoid lipids . The overall effect of these changes is to increase the proportion of appressed to non-appressed membranes .

Result of Action

The inhibition of photosystem II by this compound leads to a decrease in photosynthetic activity . This results in changes in the arrangements of chloroplast membranes and a decrease in the chlorophyll a/b ratio . There is also an increase in the amount of light-harvesting chlorophylls and an increase in excitation-energy transfer from photosystem II to photosystem I .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . For example, the effect of this compound is more pronounced in green leaves or mature chloroplasts . Additionally, the action of this compound can be influenced by the stage of chloroplast development and the conditions of treatment .

Análisis Bioquímico

Biochemical Properties

San 9785 has been found to interact with various enzymes and proteins. This interaction suggests that this compound plays a role in the regulation of fatty acid synthesis and desaturation .

Cellular Effects

In cellular processes, this compound has been observed to influence the development of chloroplast thylakoid membranes in barley plants . It has been associated with modifications in the fatty-acid composition of thylakoid lipids . This compound also influences cell function by altering room-temperature fluorescence kinetics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. As an inhibitor of the long chain fatty acid desaturase, it interferes with the desaturation of long chain fatty acids . This inhibition can lead to changes in the fatty acid composition of cellular components, such as thylakoid membranes .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis and desaturation of long chain fatty acids . Detailed information on the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.

Propiedades

IUPAC Name |

4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-15(2)10-8-14-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJHBWNOBINIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074553 | |

| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3707-98-0 | |

| Record name | 3(2H)-pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003707980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSJ01SK3SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of San 9785 in photosynthetic organisms?

A1: this compound primarily targets the desaturation pathway of linoleic acid (18:2) to linolenic acid (18:3), particularly within the chloroplast. [, , , , , , , , ] This inhibition primarily affects the formation of linolenic acid associated with monogalactosyldiacylglycerol (MGDG), a major lipid component of chloroplast membranes. [, ]

Q2: How does the inhibition of linolenic acid synthesis by this compound affect photosynthetic processes?

A2: Inhibiting linolenic acid synthesis leads to alterations in the structure and function of thylakoid membranes within chloroplasts. [, , , , , , , ] This can manifest as changes in:

- Energy distribution within the photosynthetic apparatus: this compound treatment can influence excitation energy transfer between photosystem II (PSII) and photosystem I (PSI), potentially due to changes in the lipid environment surrounding these complexes. [, ]

- State transitions: The ability of the photosynthetic apparatus to adjust energy distribution between PSII and PSI in response to changing light conditions is impaired. []

- Chlorophyll fluorescence characteristics: this compound treatment can alter chlorophyll fluorescence induction and thermoluminescence, reflecting changes in electron transport and energy transfer processes. [, ]

Q3: Does this compound exclusively affect linolenic acid synthesis?

A3: While primarily known for its effect on linolenic acid, research shows this compound can also impact the levels of trans-Δ3-hexadecenoic acid (16:1) in phosphatidylglycerol, another important chloroplast lipid. [, ] The extent of this effect appears to be species-dependent. []

Q4: How does this compound affect the ultrastructure of chloroplasts?

A4: Electron microscopy studies indicate that this compound can induce various structural abnormalities in chloroplasts. [, ] The specific nature of these abnormalities may vary depending on the concentration of the compound and the plant species studied.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H14ClN3O, and its molecular weight is 251.71 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not delve into detailed spectroscopic data for this compound.

Q7: Does this compound possess any catalytic properties?

A7: this compound is primarily recognized as an inhibitor of fatty acid desaturation and not for possessing catalytic properties. [, , ]

Q8: What are the primary applications of this compound in research?

A8: this compound is primarily used as a tool to:

- Investigate the biosynthesis and physiological roles of linolenic acid in plants and algae. [, , , ]

- Study the structure-function relationship of thylakoid membranes and the impact of lipid composition on photosynthetic processes. [, , , , , , , ]

- Explore the interplay between chloroplast function and other cellular processes, such as α-amylase regulation. [, ]

- Potentially select for algal strains with altered fatty acid profiles, as demonstrated by the selection of high EPA content strains of Ellipsoidion sp. using this compound. []

Q9: Are there any computational chemistry studies or QSAR models available for this compound or related pyridazinones?

A9: The provided research papers primarily focus on experimental investigations. While they highlight the structure-activity relationship, they do not provide specific details on computational modeling or QSAR studies for this compound.

Q10: How do structural modifications to the pyridazinone scaffold influence the compound's activity?

A10: Research on related pyridazinone herbicides suggests that modifications to the phenyl ring and the substituents at the 4- and 5- positions can significantly impact their effects on carotenoid and chlorophyll biosynthesis. [, ] For instance:

- Trifluoromethyl substitution on the phenyl ring: Compounds like San 9789 and San 6706, containing a trifluoromethyl group on the phenyl ring, exhibit strong inhibition of carotenoid biosynthesis. [, ]

- Dimethyl substitution at the 5-position: this compound, with a dimethylamino group at the 5-position, shows a more targeted effect on linolenic acid desaturation, with less pronounced effects on carotenoid biosynthesis compared to its trifluoromethyl-substituted counterparts. [, , , ]

Q11: What is known about the stability and formulation of this compound?

A11: The research papers primarily focus on the biological effects of this compound and do not provide detailed information on its stability under various conditions or specific formulation strategies.

Q12: Is there information available regarding the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance and cross-resistance, toxicology and safety, drug delivery and targeting, biomarkers and diagnostics related to this compound?

A12: The provided research papers primarily focus on the compound's mode of action and its effects on lipid metabolism and photosynthesis in plants and algae. They do not provide detailed information regarding SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, or diagnostics for this compound.

Q13: What analytical methods are typically employed to study the effects of this compound?

A13: The research papers utilize a combination of techniques to investigate the impact of this compound, including:

- Lipid analysis: Techniques like thin-layer chromatography (TLC) and gas chromatography (GC) are employed to analyze changes in the fatty acid composition of various lipid classes. [, , , , , ]

- Pigment analysis: Spectrophotometry is used to quantify chlorophyll and carotenoid content. [, , , ]

- Photosynthetic activity measurements: Techniques like chlorophyll fluorescence induction, oxygen evolution measurements, and carbon dioxide fixation assays are employed to assess the effects on photosynthesis. [, , , , , , , , , ]

- Electron microscopy: Used to visualize structural changes in chloroplasts upon this compound treatment. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B92003.png)